Somamide A
Description
Significance of Marine Cyanobacteria as a Source of Bioactive Metabolites
Marine cyanobacteria, often referred to as blue-green algae, are ancient prokaryotic organisms that have emerged as a prolific source of structurally novel and biologically active secondary metabolites. nih.govresearchgate.net These microorganisms are recognized for their extensive capacity to produce a diverse array of natural products, many of which are not found in terrestrial organisms. nih.govresearchgate.net The chemical diversity of these compounds is vast, encompassing nitrogen-containing molecules such as alkaloids, lipopeptides, and amides, which are often biosynthesized by large, multimodular enzyme complexes like non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). researchgate.netoup.com
The production of these bioactive compounds is often considered a chemical defense mechanism to deter predators or to compete with other microorganisms in their environment. nih.govvulcanchem.com Over the past few decades, research has unveiled that more than 50% of marine cyanobacteria produce bioactive compounds. mdpi.comencyclopedia.pub To date, over 2000 distinct secondary metabolites have been identified from these organisms. mdpi.com These compounds exhibit a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neurotoxic properties, making them a focal point for drug discovery and biomedical research. nih.govresearchgate.netmdpi.comencyclopedia.pubresearchgate.net The unique and often complex structures of these metabolites present significant opportunities for the development of new therapeutic agents. researchgate.net
Overview of Cyclic Depsipeptides in Natural Product Chemistry
Cyclic depsipeptides (CDPs) represent a significant class of natural products characterized by a macrocyclic structure containing both amide and ester linkages. nih.govrsc.orgresearchgate.net The defining feature of a depsipeptide is the presence of at least one ester bond, which arises from the substitution of one or more amino acids with a hydroxy acid. researchgate.netmdpi.com This structural feature, combined with the frequent incorporation of non-proteinogenic amino acids, unusual fatty acids, and various chemical modifications, results in a remarkable diversity of molecular architectures. nih.govmdpi.comrsc.org
These compounds are widely distributed in nature, being produced by bacteria, fungi, and various marine organisms. mdpi.comrsc.org The biosynthesis of CDPs is typically carried out by non-ribosomal peptide synthetases (NRPS), which are large enzymatic assembly lines that can create complex peptides independent of ribosomal machinery. mdpi.comrsc.org The rigid conformation conferred by the macrocycle often enhances their biological activity by increasing resistance to proteolytic degradation and improving membrane permeability. rsc.org Consequently, cyclic depsipeptides exhibit a broad range of potent biological activities, including immunosuppressive, antimicrobial, anti-inflammatory, and cytotoxic effects, making them highly attractive targets for chemical synthesis and pharmacological investigation. researchgate.netrsc.orgresearchgate.net
Contextualization of Somamide A within the Dolastatin Family and Related Classes
This compound is a marine-derived cyclic depsipeptide that holds a significant position within the broader family of dolastatin-related compounds. hebmu.edu.cnnih.gov It was first isolated from a marine cyanobacterial assemblage collected in the Fijian Islands, specifically from a mixture of Lyngbya majuscula and Schizothrix species. nih.govacs.orgresearchgate.net
Structurally, this compound is classified as an analogue of dolastatin 13, a potent cytotoxic agent originally isolated from the sea hare Dolabella auricularia. hebmu.edu.cnnih.govmdpi.com The discovery of this compound, along with its congener Somamide B and other related compounds like symplostatin 2 from cyanobacterial sources, provided crucial evidence supporting the hypothesis that the dolastatins are not produced by the sea hare itself but are sequestered from its cyanobacterial diet. hebmu.edu.cnnih.govresearchgate.netpreprints.org
This compound also belongs to the cyanopeptolin class of depsipeptides, which are characterized by the presence of the rare 3-amino-6-hydroxy-2-piperidone (Ahp) unit. researchgate.netacs.org This family of compounds is noted for its potent inhibitory activity against serine proteases. researchgate.netdntb.gov.ua The structural complexity and biological relevance of this compound have made it a subject of significant interest in the field of natural product synthesis. researchgate.netresearchgate.net While no definitive biological activities were reported for this compound upon its initial discovery, its structural similarity to the highly cytotoxic dolastatins underscores its potential pharmacological significance. hebmu.edu.cnnih.gov
Detailed Research Findings on this compound
Isolation and Structural Elucidation
This compound was discovered and isolated by Gerwick and coworkers from an assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix sp. gathered from the Fijian Islands. nih.govacs.org Its structure was determined to be a 19-membered macrocyclic depsipeptide. acs.org Through detailed spectroscopic analyses, including mass spectrometry and NMR, its molecular formula was established as C₄₈H₆₇N₇O₁₂S. vulcanchem.com
Key structural features that define this compound include the presence of several unusual residues. Most notably, it contains a 3-amino-6-hydroxy-2-piperidone (Ahp) unit, a (Z)-2-amino-2-butenoic acid (ΔAbu) residue, and a sulfoxide functional group. vulcanchem.comacs.org The presence of the Ahp unit is a characteristic feature of more than 60 cyclic depsipeptides derived from cyanobacteria, which are often potent inhibitors of peptide proteases. acs.org
| Chemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₄₈H₆₇N₇O₁₂S vulcanchem.comnaturalproducts.net |
| Molecular Weight | 966.16 g/mol vulcanchem.com |
| Monoisotopic Mass (Neutral) | 965.4568418 Da vulcanchem.com |
| Natural Source | Marine Cyanobacteria (Lyngbya majuscula and Schizothrix sp.) vulcanchem.comnih.govacs.org |
| Compound Class | Cyclic Depsipeptide, Cyanopeptolin vulcanchem.comresearchgate.net |
| Constituent Building Blocks of this compound |
| (Z)-2-amino-2-butenoic acid (ΔAbu) |
| 3-amino-6-hydroxy-2-piperidone (Ahp) |
| Phenylalanine (Phe) |
| N-Me-Tyrosine (N-Me-Tyr) |
| Valine (Val) |
| Threonine (Thr, forming an ester bond) |
| Methionine sulfoxide (Met-O) |
| Hexanoic acid (HA) |
| Based on the building block representation [(Dhb)--(Ahp)--(Phe)--(N-Me-Tyr)--(Val)--(O-Thr)] --Met-O-HA, where Dhb is dehydrobutyrine. vulcanchem.com |
Total Synthesis
The complex and unique structure of this compound presented a considerable challenge for synthetic chemists. vulcanchem.com The first and, to date, only total synthesis of this compound was successfully achieved in 2002 by the research group of Yokokawa and Shioiri. researchgate.nethebmu.edu.cnresearchgate.net This accomplishment was significant as it not only confirmed the proposed structure of the natural product but also provided a pathway to access this complex molecule for further study. hebmu.edu.cnrsc.org
The synthetic strategy was a convergent, solution-phase approach. researchgate.netmdpi.com Key steps in the synthesis included:
An efficient and stereospecific dehydration of an N-acyl threonine ester to form the (Z)-2-amino-2-butenoic acid residue. researchgate.netresearchgate.net
A macrolactamization (ring-closing amide bond formation) step to construct the large cyclic core. researchgate.netresearchgate.net
The final installation of the chemically sensitive 3-amino-6-hydroxy-2-piperidone (Ahp) moiety through an oxidation and subsequent cyclization reaction. researchgate.netacs.orgresearchgate.net
This synthesis was the second example of a total synthesis for an Ahp-containing depsipeptide, building upon strategies developed for the synthesis of micropeptin T-20. acs.orgresearchgate.net
Relationship to Other Natural Products
This compound is closely related to several other cyanobacterial metabolites, most notably Somamide B, which was isolated from the same cyanobacterial assemblage. vulcanchem.comnih.gov Somamide B shares a similar depsipeptide core but differs in its amino acid composition. npatlas.org
The most critical relationship is with the dolastatin family. This compound is a structural analogue of dolastatin 13 and symplostatin 2. nih.govmdpi.com This structural similarity is a cornerstone of the evidence that cyanobacteria are the true biosynthetic source of the dolastatins found in sea hares. hebmu.edu.cnresearchgate.net
| Comparison of this compound and Related Compounds | ||
| Compound | Natural Source | Key Structural Features/Relationship |
| This compound | Lyngbya majuscula / Schizothrix sp. nih.gov | Cyclic depsipeptide with Ahp, ΔAbu, and Met-O units. vulcanchem.comacs.org |
| Somamide B | Lyngbya majuscula / Schizothrix sp. nih.gov | Analogue of this compound, differs in amino acid sequence. vulcanchem.com |
| Dolastatin 13 | Dolabella auricularia (sea hare) nih.gov | The original compound for which this compound is an analogue. nih.gov |
| Symplostatin 2 | Symploca hydnoides (cyanobacterium) researchgate.net | A dolastatin 13 analogue also isolated from cyanobacteria. nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C48H67N7O12S |
|---|---|
Molecular Weight |
966.2 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methylsulfinyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C48H67N7O12S/c1-8-10-12-17-38(57)49-34(24-25-68(7)66)43(60)53-41-29(5)67-48(65)40(28(3)4)52-44(61)36(26-31-18-20-32(56)21-19-31)54(6)47(64)37(27-30-15-13-11-14-16-30)55-39(58)23-22-35(46(55)63)51-42(59)33(9-2)50-45(41)62/h9,11,13-16,18-21,28-29,34-37,39-41,56,58H,8,10,12,17,22-27H2,1-7H3,(H,49,57)(H,50,62)(H,51,59)(H,52,61)(H,53,60)/b33-9-/t29-,34+,35+,36+,37+,39-,40+,41+,68?/m1/s1 |
InChI Key |
YJIIXVAOLGKWSK-GVBPKDKKSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CCS(=O)C)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Canonical SMILES |
CCCCCC(=O)NC(CCS(=O)C)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Synonyms |
somamide A |
Origin of Product |
United States |
Discovery and Isolation of Somamide a
Identification of Producing Marine Cyanobacterial Assemblages
Somamide A was first isolated from a complex assemblage of marine cyanobacteria. nih.gov This natural consortium was primarily composed of two genera: Lyngbya and Schizothrix. nih.gov Specifically, the producing organisms were identified as Lyngbya majuscula and a species of Schizothrix. nih.govresearchgate.net
Marine cyanobacteria, such as those belonging to the genus Lyngbya, are well-documented producers of a wide array of bioactive secondary metabolites. These microorganisms are known for their intricate metabolic capabilities, which lead to the synthesis of structurally unique and often potent natural products. The discovery of this compound within an assemblage highlights the chemical richness of these microbial mats, where multiple species coexist and potentially interact.
| Producing Organism | Classification |
| Lyngbya majuscula | Cyanobacterium |
| Schizothrix sp. | Cyanobacterium |
Geographic Collection Sites and Ecological Context of Discovery
The marine cyanobacterial assemblage that produces this compound was collected from the waters of the Fijian Islands. nih.gov This specific geographic location is situated in the South Pacific Ocean, an area known for its rich marine biodiversity. The collection of these cyanobacteria underscores the importance of exploring unique marine environments for the discovery of novel natural products.
The ecological context of this discovery is the vibrant and competitive coral reef ecosystems of Fiji. Marine cyanobacteria in such environments are key primary producers and are involved in complex ecological interactions. The production of secondary metabolites like this compound is thought to play a role in these interactions, potentially as a defense mechanism or for chemical signaling. The specific environmental conditions of the Fijian marine habitat likely influence the metabolic output of these cyanobacterial assemblages.
| Collection Site Details | |
| Geographic Location | Fijian Islands |
| Ecological Niche | Marine Environment |
Structural Elucidation of Somamide a
Application of Advanced Spectroscopic Techniques for Structural Determination
The foundational step in elucidating the structure of Somamide A involved establishing its molecular formula and piecing together its atomic connectivity. This was achieved primarily through mass spectrometry and an extensive suite of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments.
High-resolution mass spectrometry, likely Fast Atom Bombardment (FAB-MS) or a similar technique common for peptide analysis, would have provided the accurate molecular weight of this compound, from which its molecular formula was deduced. This information is critical as it defines the elemental composition and the total number of atoms in the molecule.
Following the determination of the molecular formula, the intricate task of assembling the molecule's framework was undertaken using NMR spectroscopy. researchgate.net A combination of 1D NMR spectra (¹H and ¹³C) and advanced 2D NMR techniques were essential for this process. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were systematically applied to build the structure residue by residue.
The general workflow for this spectroscopic analysis is outlined below:
¹H NMR: Identifies all the proton signals in the molecule, providing initial information on the types of chemical environments present.
¹³C NMR: Reveals the number and types of carbon atoms, distinguishing between carbonyls, alpha-carbons, and side-chain carbons.
COSY & TOCSY: These experiments establish proton-proton coupling networks within each amino acid and other structural fragments. A TOCSY experiment, for instance, can reveal all protons belonging to a single amino acid spin system, from the amide proton (NH) to the side-chain protons.
HSQC: This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.
HMBC: This is one of the most powerful experiments for sequencing peptides. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. By observing correlations from an amide proton of one residue to the alpha-carbon or carbonyl carbon of the preceding residue, the peptide sequence can be pieced together. HMBC is also crucial for identifying the ester linkage that closes the depsipeptide ring and for characterizing non-standard residues.
The application of these techniques allowed researchers to define the sequence of amino acids and identify the presence of unusual structural motifs within this compound. researchgate.net The culmination of this analysis was a complete planar structure, which was later confirmed by total synthesis. researchgate.net
| NMR Experiment | Information Obtained | Contribution to Structure Determination |
|---|---|---|
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). | Identifies adjacent protons within a residue, helping to map out individual amino acid spin systems (e.g., NH-CαH-CβH). |
| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a coupled spin system, regardless of whether they are directly coupled. | Connects all protons of a single amino acid residue, from the amide proton to the terminal side-chain protons, simplifying residue identification. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. | Allows for the assignment of ¹³C signals based on their corresponding ¹H signals, confirming the carbon framework of each residue. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations (2-4 bonds) between protons and carbons. | Crucial for sequencing by linking adjacent residues (e.g., correlation from NH of residue 'i+1' to C=O of residue 'i') and for defining the macrocyclic ester linkage. |
Distinctive Structural Features and Unique Residues of this compound, including the Ahp Moiety
This compound is classified as a cyclic depsipeptide, a class of natural products characterized by a macrocyclic structure containing at least one ester linkage in addition to amide bonds. Its structure is notable for the inclusion of several non-proteinogenic (not found in the standard genetic code) and unique residues, which contribute to its chemical properties and likely its biological function.
Key structural features of this compound include:
A Macrocyclic Depsipeptide Core: The cyclic nature of the molecule imparts conformational rigidity, which is often crucial for binding to biological targets. The ring is closed by an ester bond, distinguishing it from simpler cyclic peptides.
3-Amino-6-hydroxy-2-piperidone (Ahp) Moiety: The most distinctive feature of this compound is the presence of the Ahp unit. researchgate.netresearchgate.net This is a complex, non-standard amino acid that exists as a cyclic hemiaminal. researchgate.net The Ahp moiety is formed biosynthetically and its installation is a key challenge in the total synthesis of these molecules. researchgate.net In many related depsipeptides, the Ahp unit is considered a critical pharmacophore, essential for their activity as serine protease inhibitors, such as elastase. nih.govacs.org The unique structure of the Ahp residue plays a significant role in the molecular recognition and inhibitory mechanism of these compounds. nih.gov
The combination of a macrocyclic depsipeptide framework with unusual residues like the (Z)-2-amino-2-butenoic acid and the complex Ahp moiety makes this compound a structurally intriguing natural product.
Biosynthetic Investigations of Somamide a
Elucidation of Non-Ribosomal Peptide Synthetase (NRPS) Pathways
The biosynthesis of Somamide A proceeds through a non-ribosomal pathway, a common route for the production of diverse peptide structures that are not directly translated from mRNA. Non-ribosomal peptide synthetases (NRPSs) are large, multi-modular enzyme complexes responsible for assembling these peptides. nih.gov Each module within an NRPS is typically responsible for the incorporation of a single amino acid or other building block into the growing peptide chain. nih.gov
A typical NRPS module contains several core catalytic domains that function in a coordinated manner. These include the adenylation (A) domain, which is responsible for recognizing and activating a specific amino acid or carboxylic acid substrate as an aminoacyl- or acyl-adenylate. The activated substrate is then transferred to the peptidyl-carrier protein (PCP) domain, which carries the growing peptide chain tethered via a thioester linkage. The condensation (C) domain catalyzes the formation of a peptide bond between the substrate attached to the upstream PCP domain and the substrate on its own PCP domain. nih.gov
The assembly line nature of NRPS allows for the incorporation of both proteinogenic and non-proteinogenic amino acids, as well as other structural elements like fatty acids or hydroxy acids. nih.govoup.com This contributes significantly to the structural diversity observed in non-ribosomal peptides. Modifying domains, such as epimerization (E) domains (which can alter the stereochemistry of an amino acid) or methyltransferase domains, can also be integrated within or associated with NRPS modules, further enhancing structural complexity. oup.com
This compound, as a cyanopeptolin, possesses structural features indicative of NRPS biosynthesis, including peptide linkages, an ester linkage, and the presence of non-proteinogenic units like the Ahp (3-amino-6-hydroxy-2-piperidone) moiety and a (Z)-2-amino-2-butenoic acid residue. researchgate.netresearchgate.net The ester linkage, which defines depsipeptides, is typically formed by a terminal thioesterase (TE) domain or a dedicated cyclization enzyme, often involving the hydroxyl group of a serine or threonine residue incorporated into the peptide chain and the C-terminus of the linear precursor. researchgate.net The Ahp unit is derived from a glutamate (B1630785) semi-aldehyde, which is subsequently cyclized. researchgate.net The assembly of these specific building blocks and the formation of characteristic linkages are orchestrated by the catalytic activities of the various domains within the this compound NRPS.
Identification and Characterization of Associated Biosynthetic Gene Clusters in Cyanobacteria
The genes encoding the NRPS enzymes and associated proteins required for the biosynthesis of this compound are organized into biosynthetic gene clusters (BGCs) within the genome of the producing cyanobacterium. deakin.edu.auresearchgate.net These clusters often contain all the necessary genetic information for the production of the specific secondary metabolite, including genes for the core biosynthetic enzymes (NRPSs), modifying enzymes, transport proteins, and regulatory elements. researchgate.net
Identification of these BGCs is typically achieved through genome sequencing and bioinformatics tools that scan for genes encoding characteristic NRPS domains and other enzymes commonly found in secondary metabolite pathways. Tools like AntiSMASH and MIBiG are frequently used for the automated detection and annotation of BGCs in microbial genomes. researchgate.net
Studies on cyanobacteria known to produce somamides, such as Moorea producens, have indicated the presence of BGCs associated with their biosynthesis. deakin.edu.au While detailed characterization of the specific this compound BGC may involve cloning, sequencing, and functional analysis of individual genes, the presence of conserved NRPS domains within identified clusters provides strong evidence for their role in non-ribosomal peptide synthesis. The genetic organization of these clusters can also offer insights into the order of amino acid incorporation and post-assembly line modifications.
Comparative Analysis with Related Cyanobacterial Non-Ribosomal Peptide Biosynthetic Routes
Comparative analysis of the this compound biosynthetic pathway with other cyanobacterial non-ribosomal peptide biosynthetic routes, particularly those producing cyanopeptolins and related depsipeptides, reveals both conserved mechanisms and variations that contribute to structural diversity. oup.comresearchgate.net Cyanopeptolins, as a class, share common structural features, including the presence of an Ahp unit and a depsipeptide bond, suggesting conserved enzymatic steps and gene modules in their biosynthesis. oup.comresearchgate.net
Comparing the BGCs of different cyanopeptolins can highlight conserved gene modules responsible for incorporating common residues or performing shared modifications (like Ahp formation or ester bond formation). oup.com Variations in other modules, such as those responsible for activating and incorporating variable amino acids or fatty acids, explain the structural differences between various cyanopeptolin congeners like this compound and Somamide B. researchgate.netuni.lu
Chemical Synthesis of Somamide a
Strategic Approaches to the Macrocyclic Core Formation
The first total synthesis of Somamide A employed a linear strategy, which involves the sequential assembly of the amino acid components before the key macrocyclization step. researchgate.net This approach contrasts with more convergent strategies where large fragments of the molecule are synthesized separately and then combined. researchgate.netnih.gov
The core of the strategy was the formation of the macrocycle via a macrolactamization reaction. researchgate.net The cyclization site was strategically chosen between the α-aminobutyric acid (Abu) residue and the precursor to the Ahp unit, which was a 5-hydroxynorvaline derivative. researchgate.net This specific disconnection point was selected to facilitate the ring-closing amide bond formation. The synthesis of the linear precursor was performed using solution-phase peptide coupling methods. mdpi.com For the critical macrocyclization step, the coupling reagent pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) was utilized to yield the 19-membered cyclic depsipeptide core. researchgate.netresearchgate.net This approach, where the macrocycle is formed before the final installation of the labile Ahp moiety, proved to be effective. researchgate.net
| Feature | Description | Reference(s) |
| Overall Strategy | Linear assembly of amino acid residues followed by macrocyclization. | researchgate.net |
| Key Reaction | Macrolactamization (amide bond formation). | researchgate.netresearchgate.net |
| Cyclization Site | Between the Abu residue and the 5-hydroxynorvaline (Ahp precursor). | researchgate.net |
| Coupling Reagent | FDPP (Pentafluorophenyl diphenylphosphinate). | researchgate.netresearchgate.net |
| Synthesis Phase | Solution-phase synthesis. | mdpi.com |
Stereoselective Installation of Key and Modified Amino Acid Residues (e.g., Ahp, Abu)
A critical aspect of the total synthesis of this compound is controlling the stereochemistry of its constituent amino acids, particularly the non-standard residues (Z)-2-amino-2-butenoic acid (Abu) and (3S,4R)-3-amino-4-hydroxy-5-phenylpentanoic acid (Ahp).
The stereoselective formation of the Abu residue was accomplished through a dehydration reaction. Specifically, an N-acyl threonine ester, which contains the necessary carbon backbone and stereochemistry, was treated with Martin's sulfurane. researchgate.netresearchgate.net This reagent effected an efficient and stereospecific dehydration to furnish the desired (Z)-isomer of the α,β-dehydroamino acid residue within the peptide chain. researchgate.netresearchgate.net
The installation of the Ahp moiety presented a more complex challenge due to the inherent instability of its hemiaminal structure. researchgate.net Instead of incorporating the pre-formed Ahp ring, a biomimetic, late-stage approach was adopted. nih.gov A 5-hydroxynorvaline derivative, serving as a stable open-chain precursor, was incorporated into the linear peptide. researchgate.net After the macrocycle was formed, this precursor was transformed into the final Ahp unit. This was achieved through an oxidation of the primary alcohol to an aldehyde using 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX), followed by a spontaneous intramolecular cyclization to form the six-membered hemiaminal ring of the Ahp moiety. researchgate.netresearchgate.net
| Residue | Method | Key Reagent | Outcome | Reference(s) |
| Abu | Stereospecific dehydration of an N-acyl threonine ester. | Martin's sulfurane | Formation of the (Z)-α,β-unsaturated system. | researchgate.netresearchgate.net |
| Ahp | Late-stage oxidation and cyclization of a 5-hydroxynorvaline precursor. | IBX (1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide) | Spontaneous formation of the hemiaminal ring. | researchgate.netnih.govresearchgate.net |
Methodological Advancements and Challenges in Total Synthesis of Ahp-Containing Cyclodepsipeptides, Exemplified by this compound
The synthesis of this compound is a case study in the broader context of constructing Ahp-containing cyclodepsipeptides, a class of natural products that often present similar synthetic hurdles. mdpi.com
Methodological Advancements:
Late-Stage Ahp Formation: The strategy to install the Ahp unit at a late stage from a stable precursor (a glutamic acid or hydroxynorvaline derivative) is a key advancement. researchgate.netnih.gov This biomimetic approach circumvents the challenge of carrying the chemically labile hemiaminal group through multiple synthetic steps. researchgate.net This method was also successfully used in the synthesis of micropeptin T-20. nih.govmdpi.com
Solid-Phase Synthesis: While the initial total synthesis of this compound was conducted in solution, subsequent work on related molecules like symplocamide A saw the development of solid-phase peptide synthesis (SPPS) approaches. mdpi.comub.edu In the SPPS of symplocamide A, the Ahp moiety is formed spontaneously from a glutamic aldehyde precursor once the linear peptide is fully assembled on the resin. mdpi.comub.edu This represents a significant methodological improvement, often allowing for more streamlined purification and automation. nih.gov
Challenges:
Macrocyclization Efficiency: Achieving high yields in macrocyclization reactions for large, flexible peptides is a persistent challenge. The choice of an appropriate coupling reagent, such as the FDPP used for this compound, and the selection of the cyclization site are critical for success. researchgate.netresearchgate.net
Side-Chain Attachment: A significant strategic challenge is deciding when to attach the exocyclic side chain. In the synthesis of this compound, the side chain was installed early in the linear sequence. nih.gov This decision was based on anticipated difficulties in attaching the side chain to the sterically hindered and potentially reactive macrocyclic core. nih.gov In contrast, the synthesis of lyngbyastatin 7 utilized a more convergent "macrocyclic core plus pendant side chain" strategy, which required overcoming the challenge of this late-stage coupling. nih.govnih.gov Difficulties in this step for other molecules included decomposition of the macrocycle or lack of reaction under various coupling conditions. nih.gov
Stereochemical Control: Maintaining the stereochemical integrity of all chiral centers, including non-proteinogenic amino acids, throughout a multi-step synthesis is a fundamental challenge that requires careful selection of protecting groups and reaction conditions. nih.gov The use of Martin's sulfurane for the stereospecific creation of the Abu residue in this compound is an example of a successful solution to this type of challenge. researchgate.netresearchgate.net
| Compound | Synthesis Strategy | Ahp Formation | Side-Chain Installation | Reference(s) |
| This compound | Linear, solution-phase | Late-stage oxidation/cyclization of a precursor | Early (in linear sequence) | researchgate.netnih.govmdpi.com |
| Micropeptin T-20 | Convergent, fragment-based | Late-stage oxidation/cyclization of a precursor | Early (in fragment) | mdpi.comacs.org |
| Symplocamide A | Solid-phase | Spontaneous formation from on-resin aldehyde | Late-stage (to macrocycle) | mdpi.comub.edu |
| Lyngbyastatin 7 | Convergent, solution-phase | Late-stage oxidation/cyclization of a precursor | Late-stage (to macrocycle) | nih.govnih.gov |
Biological Activity Profiling of Somamide a and Analogues in Preclinical Models
In Vitro Enzyme Inhibition Studies of Related Analogues (e.g., Elastase Inhibition by Somamide B)
While data on the direct enzyme inhibition by Somamide A remains scarce, significant research has focused on its close analogue, Somamide B. acs.orgnih.gov Somamide B, also isolated from a Fijian cyanobacterium, has demonstrated potent and selective inhibitory activity against elastase, a serine protease implicated in various inflammatory diseases. acs.orgnih.govnih.gov
Studies have shown that Somamide B, along with other related cyanobacterial cyclodepsipeptides like lyngbyastatins 5–7, are potent inhibitors of porcine pancreatic elastase (PPE), with IC₅₀ values in the nanomolar range. acs.org Specifically, Somamide B exhibited an IC₅₀ value of 10 nM against PPE. acs.org This selective inhibition of elastase over other serine proteases like chymotrypsin (B1334515) and trypsin highlights the potential for developing targeted therapeutic agents. nih.gov The structural basis for this potent inhibition is attributed to the presence of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) unit within their cyclic structure. researchgate.netacs.org
The inhibitory activities of Somamide B and related compounds against elastase are summarized in the table below.
| Compound | Target Enzyme | IC₅₀ (nM) | Source(s) |
| Somamide B | Porcine Pancreatic Elastase | 10 | acs.org |
| Lyngbyastatin 5 | Porcine Pancreatic Elastase | 3 | acs.org |
| Lyngbyastatin 6 | Porcine Pancreatic Elastase | 4 | acs.org |
| Lyngbyastatin 7 | Porcine Pancreatic Elastase | 5 | acs.org |
Assessment of Cellular Bioactivity in Model Systems (e.g., Cytotoxicity in Cancer Cell Lines by Analogues)
The cytotoxic potential of this compound analogues against various cancer cell lines has been a significant area of investigation. While information on this compound's cytotoxicity is limited, its analogue Somamide B has been evaluated for its effects on human tumor cell lines. mdpi.com
Somamide B demonstrated cytotoxic activity against several cancer cell lines, including lung cancer and neuroblastoma cells. mdpi.com Specifically, it exhibited an IC₅₀ value of 9.5 μM against a lung cancer cell line and 4.2 μM against a neuroblastoma cell line. mdpi.com However, it showed no inhibition against another tested cell line at concentrations up to 30 μM. mdpi.com This differential cytotoxicity suggests a degree of selectivity in its anticancer activity.
The cytotoxic activities of Somamide B are presented in the following table.
| Compound | Cell Line | IC₅₀ (µM) | Source(s) |
| Somamide B | Lung Cancer | 9.5 | mdpi.com |
| Somamide B | Neuroblastoma | 4.2 | mdpi.com |
Elucidation of Molecular Targets and Mechanistic Pathways in Model Systems
The molecular mechanisms underlying the biological activities of this compound analogues are an active area of research. For many related cyanobacterial peptides, the primary molecular targets are components of the cellular cytoskeleton, such as tubulin or actin filaments. hebmu.edu.cn The dolastatins, a class of compounds to which the somamides are structurally related, are well-known for their potent anti-mitotic activity, which they achieve by inhibiting tubulin polymerization. hebmu.edu.cnmdpi.com This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis. mdpi.commdpi.com
While the specific molecular targets of this compound have not been definitively identified, its structural similarity to the dolastatins suggests that it may also interact with the tubulin network. nih.govhebmu.edu.cn The cytotoxic effects observed for Somamide B in cancer cell lines are consistent with a mechanism involving the disruption of cell division, a hallmark of anti-tubulin agents. mdpi.com Further research is needed to precisely elucidate the molecular targets and signaling pathways affected by this compound and its analogues to fully understand their mode of action.
Comparative Biological Evaluation with Structurally Related Cyanobacterial Metabolites
The somamides belong to a larger family of cyclic depsipeptides produced by marine cyanobacteria, many of which exhibit potent biological activities. nih.govmdpi.com A comparative analysis of this compound and its analogues with other structurally related metabolites provides valuable insights into structure-activity relationships.
The lyngbyastatins, for instance, share the core cyclic depsipeptide structure with the somamides and are also potent elastase inhibitors. acs.orgnih.gov Lyngbyastatins 5-7 display even greater potency against porcine pancreatic elastase than Somamide B, with IC₅₀ values ranging from 3 to 5 nM. acs.org This suggests that subtle structural variations can significantly impact inhibitory activity.
In contrast, other related compounds like the largamides and tiglicamides show weaker elastase inhibition compared to the lyngbyastatins and Somamide B. xjcistanche.com The dolastatins, while structurally analogous, are primarily recognized for their potent cytotoxicity and anti-mitotic properties rather than elastase inhibition. hebmu.edu.cnmdpi.com For example, dolastatin 10 is a powerful anti-tubulin agent that has served as a lead for the development of synthetic analogues for cancer therapy. hebmu.edu.cn
This comparative evaluation underscores the remarkable functional diversity within this family of cyanobacterial metabolites, where minor chemical modifications can lead to distinct biological activities, ranging from potent and selective enzyme inhibition to broad-spectrum cytotoxicity.
Structure Activity Relationship Sar Studies and Analogues of Somamide a
Structural Analogues of Somamide A Identified from Natural Sources (e.g., Somamide B, Dolastatin 13, Symplostatin 2, Lyngbyastatins)
This compound is part of a larger family of cyclic depsipeptides produced by marine cyanobacteria, many of which share a core structure and exhibit similar biological activities. vulcanchem.commdpi.com These natural analogues are crucial for understanding the foundational structure-activity relationships within this class of compounds. Somamides A and B were first isolated from assemblages of the marine cyanobacteria Lyngbya majuscula and Schizothrix sp. collected in Fiji. npatlas.orgnih.gov These compounds are structurally analogous to dolastatin 13 and the cyanobacterial metabolite symplostatin 2. nih.gov
The general structure of these related compounds, often called cyanopeptolin-like peptides or Ahp-cyclodepsipeptides, features a macrocyclic ring formed by six amino acid residues and a side chain of variable length. nih.gov A key characteristic is the presence of the unusual 3-amino-6-hydroxy-2-piperidone (Ahp) residue and an ester linkage. nih.govnih.gov The discovery that dolastatins, originally found in the sea hare Dolabella auricularia, were structurally similar to compounds from cyanobacteria provided strong evidence that the sea hare accumulates these metabolites through its diet, with cyanobacteria being the actual producers. nih.govacs.org
Below is a table comparing this compound with some of its prominent natural analogues.
| Compound Name | Natural Source | Key Structural Features & Relation to this compound |
| Somamide B | Lyngbya majuscula / Schizothrix sp. | A close analogue of this compound, likely with minor structural variations. vulcanchem.comnih.gov It is also an analogue of dolastatin 13. nih.gov It is known to be a potent and selective inhibitor of porcine pancreatic elastase. nih.gov |
| Dolastatin 13 | Dolabella auricularia (originally), now known to be of cyanobacterial origin. nih.govacs.org | A structurally analogous depsipeptide that helped establish the cyanobacterial origin of this compound class. nih.gov |
| Symplostatin 2 | Symploca hydnoides | A dolastatin 13 analogue. nih.govnih.gov It is a cyclic hexadepsipeptide with moderate cytotoxic activity and inhibits elastase. nih.gov |
| Lyngbyastatins | Lyngbya species (e.g., L. semiplena, L. majuscula) | A series of related cyclic depsipeptides (e.g., Lyngbyastatins 4-10) that are potent elastase inhibitors. mdpi.comontosight.ai They share the Ahp-containing cyclic core but have variations in the side chain and other amino acid residues. mdpi.com Lyngbyastatins 1 and 3 are cytotoxic and target the actin cytoskeleton. nih.govwikipedia.org |
Synthetic Analogues and Derivatives for SAR Exploration
The total synthesis of this compound and its natural analogues has enabled the production of synthetic derivatives designed to probe the structure-activity relationship (SAR). nih.govhebmu.edu.cn By systematically modifying different parts of the molecule, researchers can assess the impact of these changes on biological activity, leading to a clearer understanding of the pharmacophore.
The first total synthesis of this compound was achieved based on assembling the amino acid components, cyclizing the depsipeptide core, and finally forming the Ahp moiety through an oxidation reaction. researchgate.net This and other synthetic strategies have paved the way for creating libraries of analogues for SAR studies. researchgate.netkisti.re.kr For example, studies on the related lyngbyastatin 7 involved the design and synthesis of a pilot library of analogues to define the minimal structural requirements for its potent elastase inhibition. researchgate.net Similarly, extensive SAR studies have been performed on dolastatin analogues, where modifications have been made to nearly every part of the molecule to understand their potent cytotoxic and tubulin-inhibiting effects. researchgate.netmdpi.compharmacognosy.us
These synthetic explorations include:
Side-Chain Modifications: Altering the length and composition of the amino acid side chain attached to the macrocycle. mdpi.com
Core Ring Modifications: Changing the amino acid residues within the cyclic core.
Modifications of Key Residues: Synthesizing analogues with alterations to the Ahp or Abu units to confirm their role in bioactivity.
Below is a table summarizing types of synthetic modifications made to this compound-like compounds for SAR studies.
| Compound Class | Synthetic Modification | Purpose/Outcome of SAR Exploration |
| Lyngbyastatin 7 Analogues | Creation of a pilot library with various modifications. researchgate.net | To define the minimal pharmacophore and modulate physicochemical properties. Uncovered the essential role of the side chain for elastase inhibition. researchgate.netkisti.re.kr |
| Dolastatin 10 Analogues | Synthesis of derivatives like Auristatins (e.g., MMAE, MMAF). pharmacognosy.usrsc.org | Developed highly potent cytotoxic payloads for antibody-drug conjugates (ADCs) used in cancer therapy. rsc.org |
| Dolastatin 11 Analogues | Synthesis of 20 analogues with variations across the structure. researchgate.net | To study effects on cytotoxicity against various cell lines and on actin binding properties. researchgate.net |
| Carmaphycin B Analogues | Synthesis of analogues with structural variations. mdpi.com | Identified an analogue with a high selectivity index for antiprotozoal activity over general cytotoxicity. mdpi.com |
Identification of Essential Structural Elements for Observed Bioactivity
Through comparative studies of natural analogues and the evaluation of synthetic derivatives, specific structural components of this compound and related compounds have been identified as essential for their bioactivity, particularly as elastase inhibitors.
The 3-amino-6-hydroxy-2-piperidone (Ahp) Moiety: This unusual amino acid is considered a cornerstone of bioactivity for the entire class of Ahp-cyclodepsipeptides. nih.gov Its hemiaminal structure is thought to be chemically important for the interaction with target enzymes. nih.gov The rigidity of the cyclic core, reinforced by hydrogen bonds involving the Ahp unit, is also believed to contribute to the inhibitory mechanism by making the inhibitor difficult for proteases to hydrolyze. mdpi.com
The 2-aminobutenoic acid (Abu) Moiety: The presence of an Abu residue (or a similar unsaturated amino acid) adjacent to the Ahp unit appears to be a primary contributor to the selectivity of these compounds for elastase. researchgate.nettandfonline.com This feature is prominent in the highly selective elastase-inhibiting lyngbyastatin series. mdpi.com
The Side Chain: SAR studies have revealed that the side chain plays an essential role in bioactivity, indicating that the minimal structural requirements for potent elastase inhibition extend beyond the Ahp and Abu units alone. researchgate.netkisti.re.kr Modifications to the side chain can significantly impact potency and selectivity. mdpi.com
The Macrocyclic Scaffold: The cyclic nature of the depsipeptide is crucial. It reduces structural flexibility, which can constrain the molecule into its most biologically active conformation, enhancing its binding to target proteins. frontiersin.org
Ecological and Evolutionary Perspectives of Somamide a Production
Hypothesized Ecological Functions in Marine Environments (e.g., Chemical Defense, Allelopathy)
Somamide A, a cyclic depsipeptide produced by marine cyanobacteria such as assemblages of Lyngbya majuscula and Schizothrix sp., is believed to play a significant role in the producing organism's interaction with its environment. While direct ecological studies on this compound are limited, its structural similarity to other bioactive non-ribosomal peptides suggests several hypothesized functions, primarily centered around chemical defense and potentially allelopathy. researchgate.net
Chemical Defense: The most prominent hypothesis for the ecological function of this compound and related depsipeptides is chemical defense. researchgate.net Marine cyanobacteria exist in complex, competitive environments where they face threats from predators (grazers) and pathogens. nih.gov The production of secondary metabolites with potent bioactivities provides a significant survival advantage. Many depsipeptides isolated from marine cyanobacteria, particularly from the genus Lyngbya (and related genera like Moorea), exhibit cytotoxicity and enzyme-inhibiting properties. nih.govnih.govnih.gov
This compound belongs to a family of depsipeptides that often act as protease inhibitors. researchgate.net For instance, bouillomides, which also contain the characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) residue found in this compound, are inhibitors of serine proteases like chymotrypsin (B1334515), trypsin, and elastase. researchgate.net The production of a suite of structurally diverse protease inhibitors is proposed to serve as an anti-predation mechanism. researchgate.net By inhibiting digestive enzymes in grazers, these compounds can deter feeding, thereby protecting the cyanobacterial colonies. A clear example of this strategy is seen with pitipeptolide A, another cyanobacterial depsipeptide that acts as a feeding deterrent against various marine grazers at natural concentrations. researchgate.net This suggests that this compound may function similarly as a defensive tool against predation pressure in its marine habitat. researchgate.netresearchgate.net
| Compound Family | Producing Organism (Example) | Observed Bioactivity | Hypothesized Ecological Role |
| Somamides/Dolastatins | Lyngbya/Schizothrix spp. | Cytotoxicity, Protease Inhibition | Chemical Defense (Anti-predation) |
| Bouillomides | Lyngbya bouillonii | Serine Protease Inhibition | Chemical Defense (Anti-predation) |
| Pitipeptolides | Lyngbya majuscula | Feeding Deterrence | Chemical Defense (Anti-predation) |
| Grassystatins | Okeania lorea | Cathepsin D and E Inhibition | Chemical Defense, Enzyme Inhibition |
Allelopathy: A secondary, though less directly supported, hypothesis is that this compound may have an allelopathic function. Allelopathy involves the release of chemical compounds by an organism that inhibit or stimulate the growth and development of other organisms in its vicinity. nih.govnih.gov In the crowded marine benthos, cyanobacteria compete for space and resources with other microorganisms, algae, and invertebrates. researchgate.net The release of bioactive compounds can prevent the settlement of competitors or inhibit the growth of nearby organisms, securing the producer's niche. frontiersin.org Given the cytotoxic properties observed in many related cyanobacterial depsipeptides, it is plausible that this compound could be released into the surrounding environment to mediate these competitive interactions. nih.govresearchgate.net However, the specific role of this compound as an allelochemical remains uncertain and requires further investigation. researchgate.net
Evolutionary Significance of Non-Ribosomal Peptide Biosynthesis in Marine Cyanobacteria
The biosynthesis of this compound via a non-ribosomal peptide synthetase (NRPS) pathway is a product of an ancient and evolutionarily significant metabolic capability in cyanobacteria. nih.gov NRPS systems are large, modular enzyme complexes that act as assembly lines to create complex peptides, often incorporating non-proteinogenic amino acids and other unusual structural modifications not possible through ribosomal synthesis. nih.govacs.org The evolutionary success of this biosynthetic strategy in marine cyanobacteria can be attributed to its remarkable flexibility and potential for generating immense chemical diversity. nih.gov
The modular architecture of NRPS gene clusters is a key driver of this diversity. oup.com Each module is typically responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.gov Evolutionary processes such as gene duplication, deletion, and recombination of these modules can lead to the rapid generation of new peptide variants with different structures and biological activities. oup.comrsc.org This "mix and match" capability allows cyanobacterial populations to quickly adapt their chemical arsenal (B13267) in response to changing ecological pressures, such as the emergence of new predators or competitors. nih.govoup.com
The evolution of NRPS pathways in bacteria is driven by recombination, which can shuffle modules and domains within and between gene clusters. oup.com This creates a network-like mosaic structure in the genes, leading to the diversification of numerous non-ribosomal peptide (NRP) families. oup.com A proposed model for this evolution in cyanobacteria involves intragenomic recombination in ancestral strains that possessed a variety of NRPS gene clusters. oup.com This led to the diversification of multiple compound families. Following speciation, many of these gene clusters may have been lost in individual species due to genome streamlining, explaining the patchy distribution of different peptide families observed today. oup.com
This evolutionary plasticity is evident in the genus Lyngbya and its relatives, which are known to produce a vast array of structurally related but distinct depsipeptides. nih.gov The slight variations in the chemical structures of these compounds are often the result of relaxed substrate specificity of the NRPS enzymes or minor genetic variations, allowing a single strain to produce a suite of related analogues. researchgate.netnih.gov This chemical micro-diversity enhances the organism's defensive capabilities, as it is more difficult for grazers or pathogens to evolve resistance to a complex mixture of toxins than to a single compound. Therefore, the NRPS pathway represents a highly successful and ancient evolutionary strategy that has enabled marine cyanobacteria to thrive by producing diverse and potent bioactive molecules like this compound. nih.govoup.com
| Feature of NRPS Evolution | Mechanism | Significance for Cyanobacteria |
| Modular Architecture | Genes are organized into discrete modules, each adding one building block. | Allows for combinatorial biosynthesis and generation of complexity. nih.gov |
| Genetic Recombination | Shuffling of domains and modules within and between NRPS gene clusters. | Key driver of structural diversification and the creation of new peptide families. oup.com |
| Gene Duplication & Deletion | Entire modules or clusters can be copied or lost from the genome. | Leads to expansion or contraction of chemical repertoires. oup.com |
| Relaxed Substrate Specificity | Some NRPS domains can accept multiple similar amino acids. | Allows a single gene cluster to produce a mixture of related compounds, increasing chemical diversity. researchgate.netnih.gov |
Analytical Methodologies for Research on Somamide a
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like Somamide A. Advanced NMR techniques provide detailed information about the connectivity, stereochemistry, and conformation of the molecule. For cyclodepsipeptides, which are structurally diverse, techniques such as 2D NMR, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Total Correlation Spectroscopy (TOCSY), are extensively employed. researchgate.net These methods help in assigning proton and carbon signals and establishing through-bond and through-space correlations, which are critical for piecing together the complete structure. The application of NMR allows researchers to confirm the successful synthesis of this compound and to study its structural preferences. researchgate.net
High-Resolution Mass Spectrometry for Metabolite Profiling and Identification
Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), plays a vital role in the analysis of this compound. HRMS provides accurate mass measurements of the intact molecule and its fragments, which is essential for confirming the molecular formula and identifying the compound. uni.lu In the context of natural product research and synthesis, MS is used for efficient dereplication and identification of small molecules. deakin.edu.au Metabolite profiling often utilizes LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to separate complex mixtures and obtain fragmentation data that aids in the identification of individual components, including this compound and related metabolites. nih.gov Predicted Collision Cross Section (CCS) values, obtainable through techniques coupled with MS, can also provide additional data points for compound identification based on their ion mobility uni.lu.
Data obtained from mass spectrometry can be presented to show the molecular weight and predicted adduct masses, aiding in the identification process.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 966.46413 | 304.5 |
| [M+Na]+ | 988.44607 | 308.0 |
| [M-H]- | 964.44957 | 297.6 |
| [M+NH4]+ | 983.49067 | 303.2 |
| [M+K]+ | 1004.4200 | 285.2 |
| [M+H-H2O]+ | 948.45411 | 277.8 |
| [M+HCOO]- | 1010.4551 | 303.4 |
| [M+CH3COO]- | 1024.4707 | 305.7 |
| [M+Na-2H]- | 986.43152 | 317.7 |
| [M]+ | 965.45630 | 323.8 |
| [M]- | 965.45740 | 323.8 |
Note: m/z represents the mass-to-charge ratio, and CCS is the Collision Cross Section. uni.lu
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for the purification of this compound from natural extracts or synthetic reaction mixtures, as well as for assessing its purity and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) is commonly used for separating complex mixtures and isolating the target compound. mtoz-biolabs.commdpi.com Different HPLC methods, such as reversed-phase HPLC, are employed based on the chemical properties of this compound and potential impurities. mtoz-biolabs.com
Purity assessment using chromatography involves analyzing the chromatogram to determine the presence and relative amounts of components. For instance, in HPLC with UV detection, the area under each peak is proportional to the concentration of the compound, assuming similar responses. mtoz-biolabs.combirchbiotech.comchromforum.org Peak purity analysis, often performed with diode-array detection (DAD), assesses the spectral homogeneity across a chromatographic peak to determine if it represents a single compound or co-eluting impurities. chromatographyonline.com
Quantitative analysis of this compound can be achieved using calibrated chromatographic methods. By comparing the peak area or height of this compound in a sample to a calibration curve generated using known concentrations of a standard, the amount of this compound can be accurately determined. mtoz-biolabs.combirchbiotech.com Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile or semi-volatile compounds and can reveal the presence of various secondary metabolites in extracts. researchgate.netnih.gov While GC-MS is mentioned in the context of analyzing extracts that may contain related compounds, HPLC is generally preferred for less volatile and larger molecules like this compound. birchbiotech.com
Detailed research findings related to chromatographic analysis would typically include chromatograms showing the separation of this compound from other compounds, tables listing retention times and peak areas of the target compound and impurities, and data on purity percentages.
| Compound | Retention Time (min) | Peak Area Units | Purity (%) |
| This compound | [Specific value] | [Specific value] | [Specific value] |
| Impurity 1 | [Specific value] | [Specific value] | [Specific value] |
| Impurity 2 | [Specific value] | [Specific value] | [Specific value] |
Note: Specific data values would be dependent on the particular chromatographic method and sample analyzed.
These analytical methodologies, when applied in concert, provide a powerful approach for the research and characterization of this compound, from confirming its intricate structure to ensuring its purity for further study.
Q & A
Q. What steps are critical for validating this compound’s target engagement in complex biological systems?
- Methodological Answer: Employ orthogonal assays:
Cellular Thermal Shift Assay (CETSA) to confirm target binding.
Immunoprecipitation followed by Western blotting.
Isothermal Titration Calorimetry (ITC) for binding affinity quantification.
Cross-validate findings with genetic knockdown models or competitive inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
